Human Pharmacokinetic Metabolite Abundance: 1-Amino-4-hydroxybutan-2-one vs. Co‑Eluting Clavulanate Metabolite
In a definitive human disposition study, following a single oral dose of potassium [¹⁴C]‑clavulanate to four healthy subjects, 1‑amino‑4‑hydroxybutan‑2‑one accounted for 8.8 % of the administered dose excreted in 0–24 h urine, making it the second most abundant urinary metabolite after unchanged clavulanic acid (23 % of dose) and exceeding the other major metabolite, 2,5‑dihydro‑4‑(2‑hydroxyethyl)‑5‑oxo‑1H‑pyrrole‑3‑carboxylic acid, which represented 15 % of the dose [1]. In plasma at 2 h post‑dose, the same compound constituted 21 % of total circulating radioactivity, second only to parent clavulanic acid (52 %) [1].
| Evidence Dimension | Urinary excretion (% of administered radioactive dose, 0–24 h) and plasma composition at 2 h post‑dose (human subjects, oral ¹⁴C‑clavulanate) |
|---|---|
| Target Compound Data | 8.8 % of dose excreted in urine; 21 % of plasma radioactivity at 2 h |
| Comparator Or Baseline | 2,5‑dihydro‑4‑(2‑hydroxyethyl)‑5‑oxo‑1H‑pyrrole‑3‑carboxylic acid: 15 % urinary excretion; clavulanic acid: 23 % urinary excretion, 52 % plasma radioactivity |
| Quantified Difference | Urinary excretion: target 8.8 % vs. comparator metabolite 15 % (absolute difference 6.2 %); plasma composition: target 21 % vs. parent clavulanic acid 52 % |
| Conditions | Human subjects (n = 4), oral potassium [¹⁴C]‑clavulanate, 0–24 h urine collection; plasma sampled at 2 h post‑dose |
Why This Matters
The distinct quantitative abundance profile defines this compound as the principal marker for verifying clavulanate metabolic fate in bioequivalence and ANDA studies; substitution with a less-abundant or structurally distinct analog would misrepresent the impurity/metabolite fingerprint required by regulators.
- [1] Bolton GC, Allen GD, Davies BE, Filer CW, Jeffery DJ. The disposition of clavulanic acid in man. Xenobiotica. 1986 Sep;16(9):853‑863. doi:10.3109/00498258609038967 View Source
